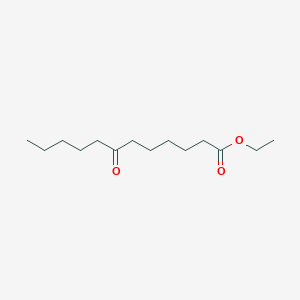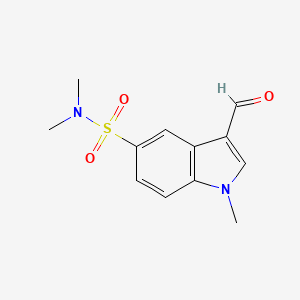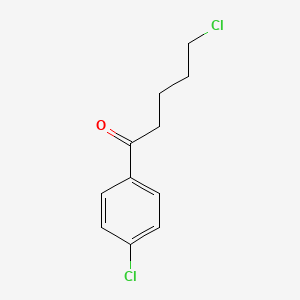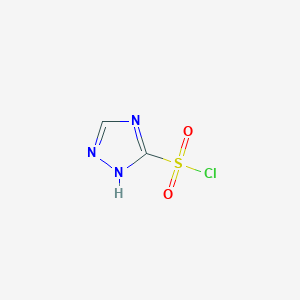
1,6-Dicloroftalazina
Descripción general
Descripción
1,6-Dichlorophthalazine is a chemical compound used in research and development . It is often used as a building block in medicinal chemistry synthesis .
Synthesis Analysis
The synthesis of 1,6-Dichlorophthalazine involves various chemical reactions. It is used as a starting reagent in the synthesis of a series of phthalazines . It is also used as a coupling reagent in the synthesis of novel soluble polymer-bound ligands .Molecular Structure Analysis
The molecular structure of 1,6-Dichlorophthalazine consists of an aromatic tetrameric ring system . The InChI code for 1,6-Dichlorophthalazine is 1S/C8H4Cl2N2/c9-6-1-2-7-5 (3-6)4-11-12-8 (7)10/h1-4H and the InChI key is LXAZDQHYBIRAMT-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Bloques de construcción heterocíclicos
1,6-Dicloroftalazina se utiliza como un bloque de construcción heterocíclico en química orgánica . Los compuestos heterocíclicos se utilizan ampliamente en una variedad de campos, incluyendo productos farmacéuticos, agroquímicos y materiales funcionales.
Síntesis de otros compuestos
This compound se puede utilizar como material de partida para la síntesis de otros compuestos. Por ejemplo, puede reaccionar con diferentes reactivos para formar nuevos compuestos .
Uso en investigación
This compound se utiliza principalmente para fines de investigación . Se puede utilizar en entornos de laboratorio para estudiar sus propiedades y reacciones con otras sustancias.
Preparación de cloro y bromoftalazinas
This compound se puede utilizar en la síntesis de cloro y bromoftalazinas . Estos compuestos tienen diversas aplicaciones en investigación química e industria.
Mecanismo De Acción
1,6-Dichlorophthalazine is an aromatic chlorinated compound, and it is believed to act as an alkylating agent. This means that it is able to form covalent bonds with other molecules, such as proteins, DNA, and other organic molecules. This can lead to a variety of effects, including the inhibition of enzyme activity, the disruption of DNA replication, and the induction of apoptosis.
Biochemical and Physiological Effects
1,6-Dichlorophthalazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, as well as to disrupt DNA replication. In addition, it has been shown to induce apoptosis, which is the programmed death of cells. It has also been shown to cause DNA damage, and it has been linked to the development of cancer in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,6-Dichlorophthalazine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound, and it can be stored at room temperature. However, it is also toxic, and it can be harmful if it is not handled properly.
Direcciones Futuras
1,6-Dichlorophthalazine has a number of potential future applications. It could be used in the synthesis of new organic compounds, such as pharmaceuticals, dyes, and pesticides. It could also be used in the manufacture of photographic films and papers, as well as in the production of polymers. In addition, it could be used as an intermediate in the synthesis of 1,6-diaminonaphthalene, a dye intermediate. Finally, it could be used in the development of new drugs and therapies, as it has been shown to have a number of biochemical and physiological effects.
Propiedades
IUPAC Name |
1,6-dichlorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAZDQHYBIRAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558892 | |
| Record name | 1,6-Dichlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124556-78-1 | |
| Record name | 1,6-Dichlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(Trichloromethyl)sulfonyl]benzene](/img/structure/B1316841.png)




![2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol](/img/structure/B1316857.png)


